molecular formula C₁₇H₁₉Cl₂N₃S B145680 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride CAS No. 111974-74-4

11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride

Cat. No. B145680
M. Wt: 331.9 g/mol
InChI Key: MJPARFLICDXWJT-UHFFFAOYSA-N
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Description

The compound 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride is a derivative of dibenzo[b,f][1,4]thiazepine, which is a heterocyclic compound. It has been studied for its potential as a central nervous system agent, showing activity in animal screening tests. The compound has demonstrated dual activity as an antidepressant and as a neuroleptic, indicating its potential for treating various psychiatric disorders .

Synthesis Analysis

The synthesis of derivatives of dibenzo[b,f][1,4]thiazepine, including the 11-(1-piperazinyl) variant, involves heterocyclisation reactions. For instance, the synthesis of related dihydrobenzo[b]pyrimido[4,5-e][1,4]thiazepine derivatives starts with the heterocyclisation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with o-aminothiophenol, followed by treatment with secondary amines . A green synthesis process has also been reported for a related compound, which boasts a high conversion rate and purity, indicating the potential for environmentally friendly production methods .

Molecular Structure Analysis

The molecular structure of 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine derivatives has been confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, and Mass spectra. These techniques ensure the accurate identification of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine derivatives has been explored in the context of their potential anticancer activities. The compounds have been evaluated in vitro against several human cancer cell lines, and some derivatives have shown potent cytotoxic activities, suggesting that they may interfere with specific biological pathways such as the inhibition of sirtuins .

Physical and Chemical Properties Analysis

The physicochemical properties of 11-piperazinyl derivatives of dibenz[b,f][1,4]thiazepines have been reviewed, with parameters such as sigma, pKa, eta, RM, and surface pressure being considered. These properties are correlated with pharmacological effects like apomorphine antagonism and cataleptic activities. The influence of substituents, bridging moieties, and basic side chains on the structure-activity relationship is a key area of study .

Scientific Research Applications

Scientific Field

  • Synthesis: The compound is synthesized through a series of chemical reactions, often involving cyclization of diamine derivatives with sulfonium salts .
  • Studies have shown that derivatives of this compound exhibit antipsychotic activity, potentially by interacting with dopamine receptors .

Neuroprotective Agent Research

Scientific Field

Synthesis of Piperazine Derivatives

Scientific Field

  • Chemical Reactions: Various chemical reactions, including Ugi reactions and cycloadditions, are employed to create derivatives . Results:

Development of Cardiovascular Drugs

Scientific Field

Cancer Research

Scientific Field

Study of Binding Affinity to GPCRs

Scientific Field

Antipsychotic Activity in Oxazepine Derivatives

Scientific Field

  • Synthesis: The compound is used to synthesize 11-(4-aryl-1-piperazinyl)-dibenz[b,f][1,4]oxazepines and their chloro analogues through a series of chemical reactions .
  • The synthesized oxazepine derivatives have shown promising antipsychotic activity, which could lead to the development of new therapeutic agents .

Synthesis of Piperazine-Infused 1,2,3-Triazoles

Scientific Field

  • Synthesis: The synthesis involves alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst . Results:

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H317, H319, and H335 . Precautionary measures include P261, P280, P305, P351, and P338 . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.2ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;;/h1-8,18H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQCQHZDUIIKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600505
Record name 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride

CAS RN

111974-74-4
Record name Norquetiapine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORQUETIAPINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VJ4TC63IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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